7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with the molecular formula C14H20N4O2S and a molecular weight of 308.4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include other pyrimidine derivatives with similar structural features. Examples include:
- 5-Ethylsulfanyl-1,3-dimethylpyrimidine-2,4-dione
- 7-Butyl-1,3-dimethylpyrimidine-2,4-dione.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties.
Biological Activity
Synthesis of 7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
The synthesis of this compound typically involves multi-step organic reactions which include:
- Formation of the Pyrimidine Core : The initial step often involves the condensation of appropriate aldehydes or ketones with urea or thiourea derivatives.
- Ethylthio Group Introduction : This can be achieved through nucleophilic substitution reactions where an ethylthio group is introduced at the 5-position.
- Dimethylation : Methyl groups are added at the 1 and 3 positions using methylating agents such as dimethyl sulfate or methyl iodide.
The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance, compounds structurally similar to This compound have shown significant inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cancer cell proliferation.
- Inhibition Studies : In vitro assays demonstrated that certain pyrimidine derivatives can inhibit eEF-2K with IC50 values in the range of 420 nM to 930 nM . This suggests that modifications to the pyrimidine structure can enhance biological activity against cancer cells.
The mechanism by which This compound exerts its biological effects likely involves:
- Targeting Kinases : By inhibiting kinases like eEF-2K, these compounds disrupt the signaling pathways that promote tumor growth and survival.
- Interference with Protein Synthesis : The inhibition of eEF-2K leads to reduced protein synthesis in cancer cells, ultimately resulting in apoptosis or reduced cell proliferation.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on eEF-2K Inhibition : A study screened a series of pyrido[2,3-d]pyrimidine derivatives for their ability to inhibit eEF-2K. Compounds that closely resemble our target showed promising results in reducing kinase activity in breast cancer cell lines .
- Antiviral Activity Research : Other derivatives have been evaluated for their antiviral properties. For instance, modifications at various positions significantly affected their biological activity and potency against viral targets .
Data Table
Properties
IUPAC Name |
7-butyl-5-ethylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-5-7-8-9-15-11-10(12(16-9)21-6-2)13(19)18(4)14(20)17(11)3/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNOXATFVGLNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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